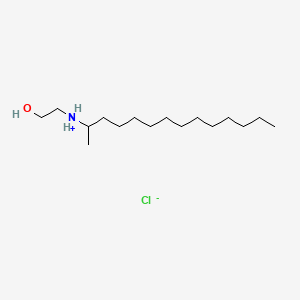
2-((1-Methyltridecyl)amino)ethanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-Methyltridecyl)amino)ethanol hydrochloride is a chemical compound with the molecular formula C16H35NO·HCl. It is a derivative of ethanolamine, where the amino group is substituted with a 1-methyltridecyl group. This compound is typically used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyltridecyl)amino)ethanol hydrochloride generally involves the reaction of 1-methyltridecylamine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include:
Reaction of 1-methyltridecylamine with ethylene oxide: This step is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Formation of hydrochloride salt: Hydrochloric acid is added to the reaction mixture to form the hydrochloride salt, which is then purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
2-((1-Methyltridecyl)amino)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
2-((1-Methyltridecyl)amino)ethanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is used in biochemical studies to investigate the effects of substituted ethanolamines on biological systems.
Industry: The compound is used in the formulation of surfactants, emulsifiers, and other industrial chemicals.
作用机制
The mechanism of action of 2-((1-Methyltridecyl)amino)ethanol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can interact with cell membranes, proteins, and enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Ethanolamine: A simpler analog with a primary amino group and a hydroxyl group.
N-Methylethanolamine: Similar to ethanolamine but with a methyl group attached to the nitrogen.
Diethanolamine: Contains two hydroxyl groups and an amino group, making it more hydrophilic.
Uniqueness
2-((1-Methyltridecyl)amino)ethanol hydrochloride is unique due to the presence of the long 1-methyltridecyl chain, which imparts distinct hydrophobic properties and influences its interactions with biological membranes and other hydrophobic environments. This makes it particularly useful in applications requiring amphiphilic properties, such as in surfactants and emulsifiers.
属性
CAS 编号 |
56167-07-8 |
|---|---|
分子式 |
C16H36ClNO |
分子量 |
293.9 g/mol |
IUPAC 名称 |
2-hydroxyethyl(tetradecan-2-yl)azanium;chloride |
InChI |
InChI=1S/C16H35NO.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-16(2)17-14-15-18;/h16-18H,3-15H2,1-2H3;1H |
InChI 键 |
LWUWEUJDALCYBJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC(C)[NH2+]CCO.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


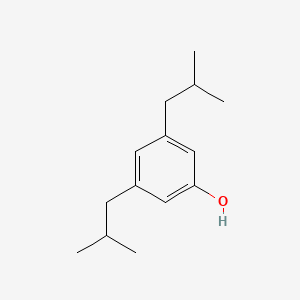
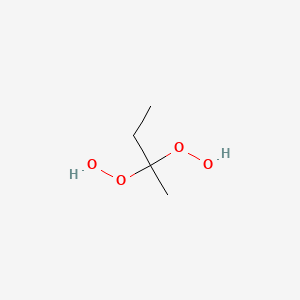
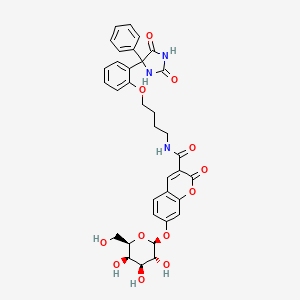
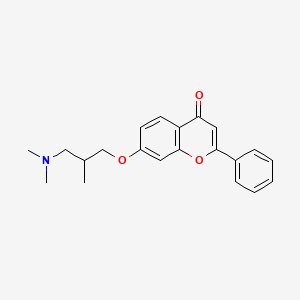

![(R)-Methyl-6'-hydroxy-8a'-methyl-3',4',4a',5',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-7'-carboxylate](/img/structure/B15345772.png)
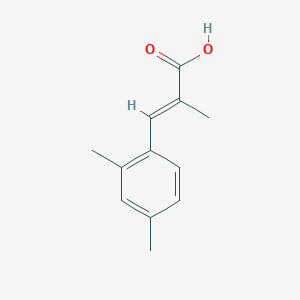
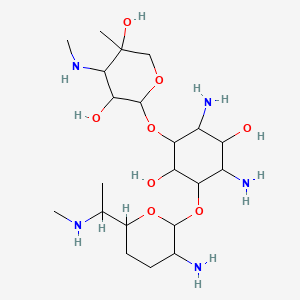
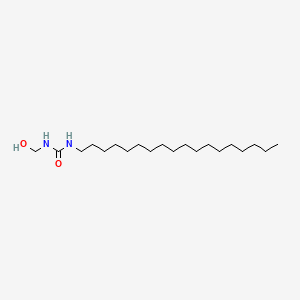


![4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15345822.png)
![1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane](/img/structure/B15345825.png)

